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Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. Its derivatives have garnered significant attention for their wide

spectrum of biological activities, most notably as kinase inhibitors in oncology.[1][2] Within this

important class of heterocyclic compounds, 2-Bromoquinazoline serves as a pivotal synthetic

intermediate. The bromine atom at the C2 position provides a versatile handle for a variety of

chemical transformations, including nucleophilic substitutions and transition metal-catalyzed

cross-coupling reactions. This allows for the facile introduction of diverse functional groups,

enabling the exploration of structure-activity relationships in drug discovery programs.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Bromoquinazoline. It is intended for researchers, scientists, and drug

development professionals who require a deep understanding of this molecule's characteristics

for its application in synthesis and as a building block for novel therapeutic agents. This

document synthesizes available data with established analytical principles to offer field-proven

insights into the characterization and handling of 2-Bromoquinazoline.

Molecular and Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its

application in research and development. These properties influence its reactivity, solubility,
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and pharmacokinetic profile. The following table summarizes the known and computed

properties of 2-Bromoquinazoline. It is important to note that while some properties have

been computationally predicted, specific experimental data for certain parameters such as

melting point, boiling point, and pKa are not readily available in the public domain.

Property Value Source

Molecular Formula C₈H₅BrN₂ PubChem[4]

Molecular Weight 209.05 g/mol Biosynth[5]

CAS Number 1316275-31-6 PubChem[4]

Appearance
Expected to be a solid at room

temperature
General knowledge

XLogP3 (Computed) 2.7 PubChem[4]

Topological Polar Surface Area 25.8 Å² PubChem[4]

Hydrogen Bond Donor Count 0 PubChem[4]

Hydrogen Bond Acceptor

Count
2 PubChem[4]

Rotatable Bond Count 0 PubChem[4]

Solubility Profile:

While quantitative solubility data for 2-Bromoquinazoline is not extensively reported, the

solubility of structurally similar compounds, such as 2-Bromo-4,5-dimethylquinazoline, has

been described as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with

lower solubility in water.[2] This is consistent with the computed XLogP3 value of 2.7, which

suggests a greater affinity for lipophilic environments over aqueous media.

pKa (Predicted):

The pKa of quinazoline derivatives can be influenced by the nature and position of

substituents. While an experimental pKa for 2-Bromoquinazoline is not available,

computational studies on related quinazolines can provide an estimate.[6] The two nitrogen
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atoms in the quinazoline ring are basic, with the N1 position typically being the more basic site.

The electron-withdrawing nature of the bromine atom at the C2 position is expected to

decrease the basicity of the quinazoline ring system compared to the unsubstituted parent

compound.

Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

organic molecules. Below are the expected spectroscopic characteristics of 2-
Bromoquinazoline based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Bromoquinazoline is expected to show signals in the

aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling

patterns will depend on the electronic environment of each proton. The protons on the benzo

portion of the quinazoline ring will likely appear as a complex multiplet system due to spin-spin

coupling.[7][8][9]

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the

eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected

to have a chemical shift in the range of 150-160 ppm. The other carbons of the quinazoline ring

will resonate in the aromatic region (120-150 ppm).[10][11][12]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromoquinazoline will be characterized by absorption bands

corresponding to the vibrations of the quinazoline ring system. Key expected peaks include:

C=N stretching: Around 1620-1580 cm⁻¹

C=C aromatic stretching: Multiple bands in the 1600-1450 cm⁻¹ region

C-H aromatic stretching: Above 3000 cm⁻¹

C-Br stretching: Typically in the 700-500 cm⁻¹ region[13][14][15][16]
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Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental

composition of a compound. For 2-Bromoquinazoline, the mass spectrum will exhibit a

characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in

nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal

intensity, separated by 2 m/z units (M⁺ and M+2).[17][18][19][20]

Expected Mass Spectrum Fragmentation:

Molecular Ion (M⁺): m/z 208 and 210 (corresponding to C₈H₅⁷⁹BrN₂⁺ and C₈H₅⁸¹BrN₂⁺)

Loss of Br: A fragment at m/z 129, corresponding to the quinazoline radical cation.

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Bromoquinazoline is expected to show absorption bands

characteristic of the quinazoline chromophore. Quinazoline itself exhibits absorption maxima in

the UV region.[21] The presence of the bromine substituent may cause a slight shift in the

absorption maxima (λmax).[22][23][24][25]

Crystal Structure
While the specific crystal structure of 2-Bromoquinazoline has not been reported, studies on

similar brominated quinazolinone derivatives indicate that the quinazoline ring system is

generally planar.[26][27][28] This planarity can be important for the molecule's ability to

intercalate with biological macromolecules.

Reactivity and Stability
The chemical reactivity of 2-Bromoquinazoline is dominated by the presence of the bromine

atom at the electron-deficient C2 position. This makes it susceptible to nucleophilic aromatic

substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.

Furthermore, the C-Br bond can participate in various transition metal-catalyzed cross-coupling

reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation

of C-C, C-N, and C-O bonds.
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For storage, 2-Bromoquinazoline should be kept in a tightly sealed container in a cool, dry,

and well-ventilated area, away from strong oxidizing agents.

Relevance in Drug Discovery and Development
Quinazoline derivatives are a well-established class of compounds in drug discovery, with

several approved drugs targeting protein kinases.[1][2] These enzymes play a crucial role in

cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of

these pathways is a hallmark of cancer, making kinase inhibitors an important class of

anticancer drugs.

Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that

promote cell proliferation and survival.[1][3][29] Overexpression or mutation of EGFR is

common in many cancers. Quinazoline-based inhibitors can competitively bind to the ATP-

binding pocket of the EGFR kinase domain, preventing its activation and downstream

signaling.
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Caption: EGFR signaling pathway and the inhibitory action of quinazolines.
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Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase

involved in angiogenesis, the formation of new blood vessels.[7][11][22] Tumors require a blood

supply to grow and metastasize, making VEGFR a critical target in cancer therapy. Similar to

EGFR inhibitors, quinazoline-based compounds can inhibit VEGFR kinase activity, thereby

blocking angiogenesis and starving the tumor of essential nutrients.
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Caption: VEGFR signaling pathway and the anti-angiogenic effect of quinazolines.

Experimental Protocols
The following section provides detailed, self-validating methodologies for the determination of

key physicochemical properties of 2-Bromoquinazoline.
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Caption: General workflow for physicochemical characterization.

Melting Point Determination[6][17][24][25][31]
Sample Preparation: A small amount of crystalline 2-Bromoquinazoline is finely ground and

packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid are recorded as the melting

point range.
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Solubility Determination (Shake-Flask Method)[14][20]
[27][28][32]

Equilibration: An excess amount of solid 2-Bromoquinazoline is added to a known volume

of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

Quantification: A known volume of the supernatant is carefully removed, filtered, and diluted.

The concentration of 2-Bromoquinazoline in the saturated solution is then determined by a

suitable analytical method, such as HPLC with a pre-established calibration curve.

NMR Spectrum Acquisition[5][8][12][15][30][33][34][35]
Sample Preparation: Approximately 5-10 mg of 2-Bromoquinazoline is dissolved in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2

seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are

typically required.

FTIR Spectrum Acquisition (ATR Method)[15][16][19][22]
[29][34][36]

Background Collection: A background spectrum of the clean, empty ATR crystal is collected.
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Sample Application: A small amount of solid 2-Bromoquinazoline is placed directly onto the

ATR crystal, ensuring good contact.

Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16-32 scans

at a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectrum Acquisition[13][16][18][22][23][24][25]
[26][33][37]

Sample Preparation: A dilute solution of 2-Bromoquinazoline is prepared in a UV-

transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to

yield an absorbance in the range of 0.1-1.0.

Blank Measurement: A cuvette containing the pure solvent is placed in the

spectrophotometer, and a baseline correction is performed.

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample

solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g.,

200-400 nm).

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the

spectrum.

Safety and Handling
Based on GHS classifications for 2-Bromoquinazoline, the compound is considered harmful if

swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory

irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a

lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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